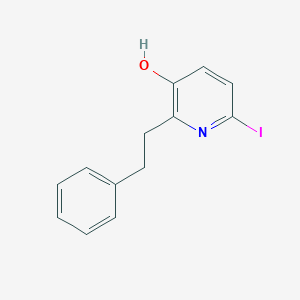![molecular formula C16H17N5O2S2 B5621724 4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-1,2,4-triazol-5-yl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B5621724.png)
4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-1,2,4-triazol-5-yl]-N-methyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound is a part of a broader class of compounds known for their potential in various applications due to their unique structural features. These compounds often contain triazole, thiazole, and thiophene moieties, which are common in molecules exhibiting a wide range of biological activities and chemical properties.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical reactions starting from simple precursors. For example, the synthesis of thiazol-2-amine derivatives can be achieved through the condensation of benzylidene-thiazol-2-amines with hydrazine, followed by reduction processes. Such methodologies might be applicable for synthesizing the compound , given its structural similarities with documented compounds (Ye Jiao et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is often characterized using X-ray diffraction techniques, revealing configurations that can form the basis for understanding the molecular structure of the target compound. These structures typically exhibit intermolecular hydrogen bonding and other non-covalent interactions that contribute to their stability and reactivity (Yan-An Li et al., 2012).
Chemical Reactions and Properties
Chemical properties are significantly influenced by the functional groups present in the molecule. For example, the presence of triazole and thiazole rings in a compound's structure has been associated with various chemical reactivities, including the ability to undergo nucleophilic substitution reactions and to act as ligands in forming coordination complexes (K. Sancak et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(1,1-dioxothiolan-3-yl)-5-phenyl-1,2,4-triazol-3-yl]-N-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-17-16-18-13(9-24-16)15-19-14(11-5-3-2-4-6-11)20-21(15)12-7-8-25(22,23)10-12/h2-6,9,12H,7-8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXMCVFGMQFAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=NC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5621648.png)
![2-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5621659.png)
![3-[4-(1-pyrrolidin-1-ylethyl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole](/img/structure/B5621665.png)

![(3R*,4S*)-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5621681.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621695.png)
![N-cyclopropyl-5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5621711.png)
![5-isobutyl-1'-[(3-methyl-1H-pyrazol-1-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5621721.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B5621722.png)
![3-{[(3R*,4S*)-3-(2-carboxyethyl)-4-(dimethylamino)piperidin-1-yl]methyl}benzoic acid](/img/structure/B5621728.png)
![N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621733.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidin-3-ylbenzamide](/img/structure/B5621747.png)
![3-{[methyl(pyrazin-2-ylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5621749.png)